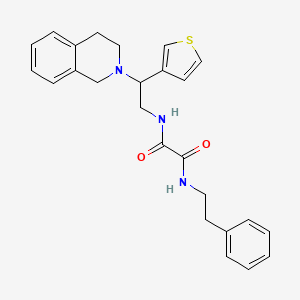

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide

Description

N1-(2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a synthetic oxalamide derivative featuring a 3,4-dihydroisoquinoline moiety, a thiophene ring, and a phenethyl group. The thiophene group may enhance lipophilicity and influence binding interactions, while the oxalamide backbone provides hydrogen-bonding capabilities critical for target engagement .

Properties

IUPAC Name |

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2S/c29-24(26-13-10-19-6-2-1-3-7-19)25(30)27-16-23(22-12-15-31-18-22)28-14-11-20-8-4-5-9-21(20)17-28/h1-9,12,15,18,23H,10-11,13-14,16-17H2,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAQBPCDOIXBXCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=CC=C3)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" generally involves several key steps:

Formation of the Dihydroisoquinoline Moiety: : This can be achieved via a Pictet-Spengler reaction, where a benzylamine reacts with an aldehyde under acidic conditions to form the isoquinoline ring system.

Incorporation of the Thiophene Group: : A thiophene derivative is introduced through a cross-coupling reaction, such as a Suzuki or Stille coupling, using appropriate thiophene and halide precursors.

Construction of the Oxalamide Core: : This involves the reaction of an oxalic acid derivative with amine precursors to form the oxalamide linkage.

Final Assembly: : The final compound is formed by coupling the phenethyl group to the intermediate product using a suitable coupling reagent, such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods: While the aforementioned laboratory techniques can be scaled up for industrial production, optimization for large-scale synthesis may involve streamlining steps, improving yields, and reducing costs. Continuous flow chemistry could be employed for better control over reaction conditions and increased safety.

Chemical Reactions Analysis

Types of Reactions: "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can undergo various chemical reactions, including:

Oxidation: : The thiophene and dihydroisoquinoline rings can be oxidized under mild conditions.

Reduction: : Hydrogenation can reduce the dihydroisoquinoline to a tetrahydroisoquinoline.

Substitution: : Nucleophilic substitution can occur at the oxalamide nitrogen atoms or the thiophene ring.

Oxidation: : Reagents such as potassium permanganate or chromium trioxide.

Reduction: : Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: : Reagents like alkyl halides for alkylation, or amines for amidation.

Oxidation: : Products include sulfoxides or sulfones for the thiophene ring.

Reduction: : Leads to saturated analogs like tetrahydroisoquinoline derivatives.

Substitution: : Results in various alkylated or amidated products, depending on the reagents used.

Scientific Research Applications

Chemistry: This compound's structural complexity makes it a valuable target for studies in synthetic organic chemistry, focusing on reaction mechanisms and the development of new synthetic methodologies.

Biology: In biological research, "N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide" can serve as a lead compound in drug discovery efforts, particularly targeting diseases involving the central nervous system, given its structural similarity to known bioactive molecules.

Industry: Industrially, this compound could find use in materials science, especially in the development of organic electronic materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The compound's effects are likely mediated through its interactions with specific molecular targets, such as enzymes or receptors. For example, its dihydroisoquinoline moiety could interact with neurotransmitter receptors, while the thiophene ring might bind to protein sites involved in oxidation-reduction processes.

Molecular Targets and Pathways:Neurotransmitter Receptors: : Potential modulation of dopamine, serotonin, or GABA receptors.

Oxidative Stress Pathways: : Interaction with enzymes like cytochrome P450 or NADPH oxidase.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Dihydroisoquinoline Scaffold: Common in P-gp inhibitors (GF120918, XR9576) and CNS-targeting ligands. The target compound’s dihydroisoquinoline may confer similar transporter affinity but requires experimental validation.

Thiophene vs. Heterocyclic Replacements: Thiophene’s electron-rich structure could enhance π-π stacking in receptor binding compared to acridine or quinoline groups, which are bulkier and more planar .

Biological Activity

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide is a complex organic compound that belongs to the oxalamide class. Its unique structural features, which include isoquinoline and thiophene moieties, suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 425.6 g/mol. The structural representation includes two oxalamide linkages and features that facilitate interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 425.6 g/mol |

| CAS Number | 898407-98-2 |

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives containing isoquinoline and thiophene have been studied for their efficacy against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells.

In a study examining related oxalamides, it was found that certain derivatives demonstrated potent cytotoxic effects, leading to apoptosis in cancer cells. The mechanism of action often involves the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival .

The biological mechanisms through which this compound exerts its effects may include:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit key enzymes involved in cell cycle regulation.

- Induction of Apoptosis : The compound may trigger apoptotic pathways through the activation of caspases or by modulating Bcl-2 family proteins.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative damage and cell death.

Case Studies

Several studies have investigated the biological activity of related oxalamides:

- Study on Antitumor Activity : A derivative similar to this compound was tested against the MCF-7 breast cancer cell line. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting strong anticancer potential.

- Mechanistic Insights : In another study, the compound's ability to induce apoptosis was confirmed through flow cytometry analysis, where treated cells exhibited increased annexin V staining indicative of early apoptotic changes .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-phenethyloxalamide, and how do reaction conditions influence yield?

- Methodology : A multi-step synthesis is typically employed, starting with preparation of intermediates (e.g., 3,4-dihydroisoquinoline and thiophen-3-yl-ethylamine) followed by coupling via oxalamide formation. Key steps include:

- Condensation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to link amine intermediates.

- Temperature control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency.

- Critical factors : Catalyst choice (e.g., DMAP for nucleophilic catalysis), pH control during amide bond formation, and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are essential for structural characterization, and how can overlapping NMR signals be resolved?

- Key techniques :

- 1H/13C NMR : Assign dihydroisoquinoline protons (δ 2.5–3.5 ppm) and thiophene aromatic protons (δ 6.5–7.5 ppm).

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+) and fragmentation patterns.

- IR spectroscopy : Identify oxalamide C=O stretches (~1650–1700 cm⁻¹).

- Resolving signal overlap : Use 2D NMR (COSY, HSQC) to differentiate adjacent protons and heteronuclear correlations. Deuteration of solvents (e.g., DMSO-d6) improves resolution .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities across studies?

- Strategies :

- Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature).

- Purity validation : Use HPLC (≥95% purity) to exclude impurities as confounding factors.

- Dose-response curves : Establish EC50/IC50 values across multiple replicates to assess reproducibility.

- Case study : Discrepancies in IC50 values for similar oxalamides may arise from variations in protein target isoforms or assay detection methods (e.g., fluorometric vs. radiometric) .

Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s chiral centers?

- Chiral resolution methods :

- Chiral chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.

- Diastereomeric crystallization : Introduce a chiral resolving agent (e.g., tartaric acid derivatives).

- Asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during key coupling steps. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. How do substituents influence the compound’s reactivity in nucleophilic substitution reactions?

- Electronic effects :

- Thiophene-3-yl : Electron-rich due to sulfur’s lone pairs, enhancing nucleophilicity at the ethylamine nitrogen.

- Phenethyl group : Moderately electron-donating, stabilizing intermediates during SN2 reactions.

- Experimental validation : Perform Hammett analysis using para-substituted aryl analogs to quantify substituent effects on reaction rates .

Q. What in silico approaches predict pharmacokinetic properties and target interactions?

- Computational tools :

- Molecular docking (AutoDock Vina) : Simulate binding to dihydroisoquinoline-recognizing targets (e.g., kinase enzymes).

- QSAR models : Correlate logP values (predicted via SwissADME) with membrane permeability.

- Metabolism prediction : Use Cytochrome P450 interaction models (e.g., StarDrop) to identify metabolic hotspots.

- Validation : Cross-check predictions with in vitro microsomal stability assays .

Methodological Challenges and Solutions

Q. How can solvent systems for recrystallization be optimized to enhance crystalline stability?

- Approach :

- Solvent screening : Test binary mixtures (e.g., EtOAc/hexane) using gradient cooling (50°C → 4°C).

- Hansen parameters : Select solvents with similar polarity (δD ≈ 18 MPa¹/²) to the compound.

- Outcome : Ethanol/water (7:3) yielded stable monoclinic crystals suitable for X-ray diffraction .

Q. What storage conditions prevent decomposition of the compound?

- Best practices :

- Temperature : Store at –20°C under argon to minimize oxidation.

- Light protection : Use amber vials to avoid photodegradation of the thiophene moiety.

- Desiccants : Include silica gel packs to mitigate hydrolysis of the oxalamide bond.

- Stability data : Accelerated stability studies (40°C/75% RH) showed <5% degradation over 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.